molecular formula C10H16O6S B12934562 Diethyl 2-(methylsulfonyl)cyclopropane-1,1-dicarboxylate

Diethyl 2-(methylsulfonyl)cyclopropane-1,1-dicarboxylate

Cat. No.: B12934562
M. Wt: 264.30 g/mol
InChI Key: HAJREURJAJNPPV-UHFFFAOYSA-N
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Description

Diethyl 2-(methylsulfonyl)cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C11H18O6S It is a derivative of cyclopropane, characterized by the presence of two ester groups and a methylsulfonyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(methylsulfonyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors followed by sulfonylation. One common method includes the reaction of diethyl 1,1-cyclopropanedicarboxylate with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(methylsulfonyl)cyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(methylsulfonyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive cyclopropane ring.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-(methylsulfonyl)cyclopropane-1,1-dicarboxylate involves its reactivity due to the strained cyclopropane ring and the electron-withdrawing effects of the ester and methylsulfonyl groups. These features make it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1,1-cyclopropanedicarboxylate: Lacks the methylsulfonyl group, making it less reactive in certain transformations.

    Diethyl 2-(benzenesulfonyl)cyclopropane-1,1-dicarboxylate: Similar structure but with a benzenesulfonyl group instead of a methylsulfonyl group, leading to different reactivity and applications.

Uniqueness

Diethyl 2-(methylsulfonyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

diethyl 2-methylsulfonylcyclopropane-1,1-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6S/c1-4-15-8(11)10(9(12)16-5-2)6-7(10)17(3,13)14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJREURJAJNPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1S(=O)(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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